

An In-depth Technical Guide to Human Minigastrin I, TFA Salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mini gastrin I, human tfa*

Cat. No.: *B15616805*

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Introduction

Human minigastrin I is a truncated form of human gastrin I, comprising amino acids 5-17 of the parent peptide.^[1] Its amino acid sequence is H-Leu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂ (LEEEEEAYGWMDF-NH₂).^[1] The trifluoroacetic acid (TFA) salt is a common counterion resulting from the purification process using high-performance liquid chromatography (HPLC). Minigastrin I and its analogs are of significant interest to the scientific community, primarily due to their high affinity for the cholecystokinin-2 receptor (CCK2R). This receptor is notably overexpressed in various malignancies, including medullary thyroid carcinoma and small cell lung cancer, making it a promising target for diagnostic imaging and peptide receptor radionuclide therapy (PRRT). This guide provides a comprehensive overview of human minigastrin I, its biochemical properties, associated signaling pathways, and detailed experimental protocols for its study.

Core Data

Amino Acid Sequence and Molecular Properties

Property	Value	Reference
Amino Acid Sequence (Single-Letter Code)	LEEEEEAYGWMDF-NH2	[1]
Amino Acid Sequence (Three-Letter Code)	H-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2	
Molecular Weight	1760.75 g/mol	[1]

Quantitative Biological Data of Minigastrin Analogs

The following tables summarize key quantitative data for various minigastrin analogs, primarily focusing on their interaction with the cholecystokinin-2 receptor (CCK2R). These analogs are often modified with chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to enable radiolabeling for imaging and therapeutic applications.

Table 1: Receptor Binding Affinity (IC50) of Minigastrin Analogs

Analog	Cell Line	IC50 (nM)	Reference
DOTA-cyclo-MG1	CCK2R-expressing	2.54 ± 0.30	[2]
natLu-DOTA-cyclo-MG1	CCK2R-expressing	2.22 ± 0.32	[2]
DOTA-cyclo-MG2	CCK2R-expressing	3.23 ± 0.91	[2]
natLu-DOTA-cyclo-MG2	CCK2R-expressing	2.85 ± 0.63	[2]
DOTA-MGS1	AR42J	Similar to DOTA-MG11	[3]
DOTA-MGS4	AR42J	Lower than DOTA-MG11	[3]
DOTA-MGS1	A431-CCK2R	Comparable to DOTA-MG11 & DOTA-MGS4	[3]
DOTA-MGS4	A431-CCK2R	Comparable to DOTA-MG11 & DOTA-MGS1	[3]
Pentagastrin	A431-CCK2R	0.84 ± 0.22	[4]
DOTA-MGS5	A431-CCK2R	0.4 ± 0.2	[4]
Proline-modified Analog 1	A431-CCK2R	~1	[5]
Proline-modified Analog 2	A431-CCK2R	~1	[5]
Proline-modified Analog 3	A431-CCK2R	~1	[5]
[natLu]Lu-DOTA-rhCCK-18	AR42J	2-fold lower than [natLu]Lu-DOTA-PP-F11N	[6]

Table 2: In Vitro Cell Uptake of Radiolabeled Minigastrin Analogs

Analog	Cell Line	Incubation Time	% Internalized Activity	Reference
¹¹¹ In-DOTA-MG11	AR42J	2 h	18.2 ± 0.9	[3]
¹¹¹ In-DOTA-MGS1	AR42J	2 h	29.1 ± 0.3	[3]
¹¹¹ In-DOTA-MGS4	AR42J	2 h	9.4 ± 0.8	[3]
¹¹¹ In-DOTA-MGS1	A431-CCK2R	2 h	26.2 ± 3.4	[3]
¹¹¹ In-DOTA-MGS4	A431-CCK2R	2 h	24.9 ± 3.7	[3]
¹¹¹ In-DOTA-MG11	A431-CCK2R	2 h	29.4 ± 1.5	[3]

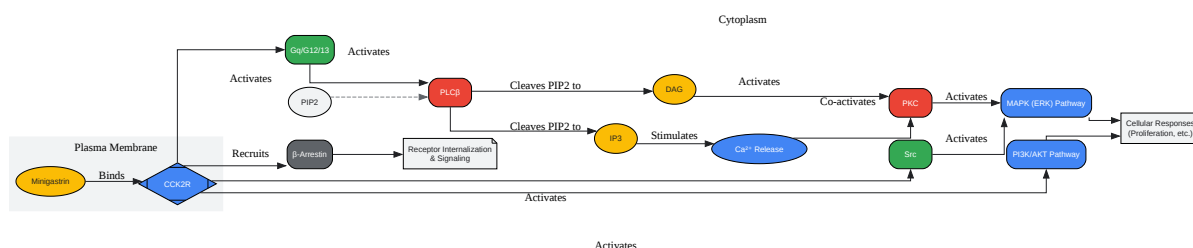
Table 3: Biodistribution of Radiolabeled Minigastrin Analogs in Tumor-Bearing Mice (% Injected Activity per Gram of Tissue - % IA/g)

Analog	Tissue	4 h post-injection (% IA/g)	Reference
¹¹¹ In-DOTA-MGS1	A431-CCK2R Xenograft	1.23 ± 0.15	[3]
¹¹¹ In-DOTA-MGS4	A431-CCK2R Xenograft	10.40 ± 2.21	[3]
[¹⁷⁷ Lu]Lu-Proline Analog 1	A431-CCK2R Xenograft	34.72 ± 9.40	[5]
[¹⁷⁷ Lu]Lu-Proline Analog 2	A431-CCK2R Xenograft	33.25 ± 6.34	[5]
[¹⁷⁷ Lu]Lu-Proline Analog 3	A431-CCK2R Xenograft	28.60 ± 7.95	[5]
[¹⁷⁷ Lu]Lu-Proline Analog 1	Kidney	~4-7	[5]
[¹⁷⁷ Lu]Lu-Proline Analog 2	Kidney	~4-7	[5]
[¹⁷⁷ Lu]Lu-Proline Analog 3	Kidney	~4-7	[5]
[¹⁷⁷ Lu]Lu-Proline Analog 1	Stomach	~5-7	[5]
[¹⁷⁷ Lu]Lu-Proline Analog 2	Stomach	~5-7	[5]
[¹⁷⁷ Lu]Lu-Proline Analog 3	Stomach	~5-7	[5]

Signaling Pathways

Activation of the CCK2 receptor by minigastrin initiates a cascade of intracellular signaling events that regulate cellular processes such as proliferation, differentiation, and apoptosis. The primary signaling pathway involves the activation of Gq and Gα12/13 proteins.[7][8] This leads to the activation of Phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol

4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7] IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[7][9] These events trigger downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT pathways, and the activation of Src kinase.[7] [10] Furthermore, CCK2R signaling can involve β -arrestin, which not only mediates receptor desensitization and internalization but can also initiate its own signaling cascades.[11][12][13]



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Caption: CCK2 Receptor Signaling Pathway.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Minigastrin Analogs

This protocol outlines the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for the synthesis of minigastrin analogs.

Materials:

- Rink Amide resin
- Fmoc-protected amino acids (including Fmoc-Phe-OH, Fmoc-Asp(OtBu)-OH, etc.)
- Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Activation base: DIPEA (N,N-Diisopropylethylamine)
- Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
- Washing solvents: DMF, DCM (Dichloromethane), Methanol
- Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% water
- Diethyl ether

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
- First Amino Acid Coupling (Fmoc-Phe-OH):
 - Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.
 - Wash the resin thoroughly with DMF.
 - Activate Fmoc-Phe-OH by dissolving it with HATU/HOBt and DIPEA in DMF.
 - Add the activated amino acid solution to the resin and couple for 2 hours.
 - Wash the resin with DMF.
- Chain Elongation: Repeat the following steps for each subsequent amino acid in the sequence (Asp, Met, Trp, etc.):
 - Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

- Washing: Wash the resin with DMF.
- Coupling: Add the next activated Fmoc-amino acid and couple for 2 hours.
- Washing: Wash the resin with DMF.
- Final Deprotection: After coupling the last amino acid (Leu), perform a final Fmoc deprotection.
- Cleavage and Side-Chain Deprotection:
 - Wash the peptide-resin with DCM and dry under vacuum.
 - Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the peptide.
- Peptide Precipitation and Purification:
 - Precipitate the peptide by adding cold diethyl ether to the filtrate.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
 - Dry the crude peptide pellet.
 - Purify the peptide using reverse-phase HPLC.
 - Confirm the identity and purity of the peptide by mass spectrometry.

Radiolabeling of DOTA-conjugated Minigastrin with Indium-111

Materials:

- DOTA-conjugated minigastrin analog
- $^{111}\text{InCl}_3$ in HCl solution
- Ammonium acetate buffer (0.2 M, pH 5.5)

- EDTA solution (2 mM)
- Heating block
- Reverse-phase HPLC system for quality control

Procedure:

- In a sterile vial, mix the DOTA-peptide solution with the ammonium acetate buffer.
- Add the $^{111}\text{InCl}_3$ solution to the vial.
- Incubate the reaction mixture at 85-95°C for 15-30 minutes.[\[14\]](#)
- After incubation, cool the vial to room temperature.
- Add EDTA solution to chelate any unreacted ^{111}In .[\[14\]](#)
- Determine the radiochemical purity using reverse-phase HPLC.

In Vitro Cell Internalization Assay

Materials:

- CCK2R-expressing cells (e.g., A431-CCK2R or AR42J)
- Cell culture medium
- Radiolabeled minigastrin analog
- Binding buffer (e.g., PBS with 0.5% BSA)
- Acid wash buffer (e.g., glycine buffer, pH 2.8)
- Lysis buffer (e.g., 1 M NaOH)
- Gamma counter

Procedure:

- Seed the CCK2R-expressing cells in multi-well plates and grow to confluence.
- Wash the cells with binding buffer.
- Add the radiolabeled minigastrin analog (at a specific concentration) to the cells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
- To determine non-specific binding, incubate a parallel set of cells with the radiolabeled peptide and a large excess of unlabeled minigastrin.
- At each time point, stop the incubation by removing the medium and washing the cells with ice-cold binding buffer.
- Surface-bound vs. Internalized Radioactivity:
 - To measure surface-bound radioactivity, incubate the cells with a cold acid wash buffer for 5-10 minutes on ice to strip off receptor-bound ligand. Collect this fraction.
 - To measure internalized radioactivity, lyse the cells with lysis buffer. Collect the lysate.
- Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
- Calculate the percentage of internalized radioactivity relative to the total radioactivity added.

In Vivo Biodistribution Studies in Tumor-Bearing Mice

Materials:

- Tumor-bearing mice (e.g., nude mice with A431-CCK2R xenografts)
- Radiolabeled minigastrin analog
- Saline for injection
- Anesthesia
- Dissection tools

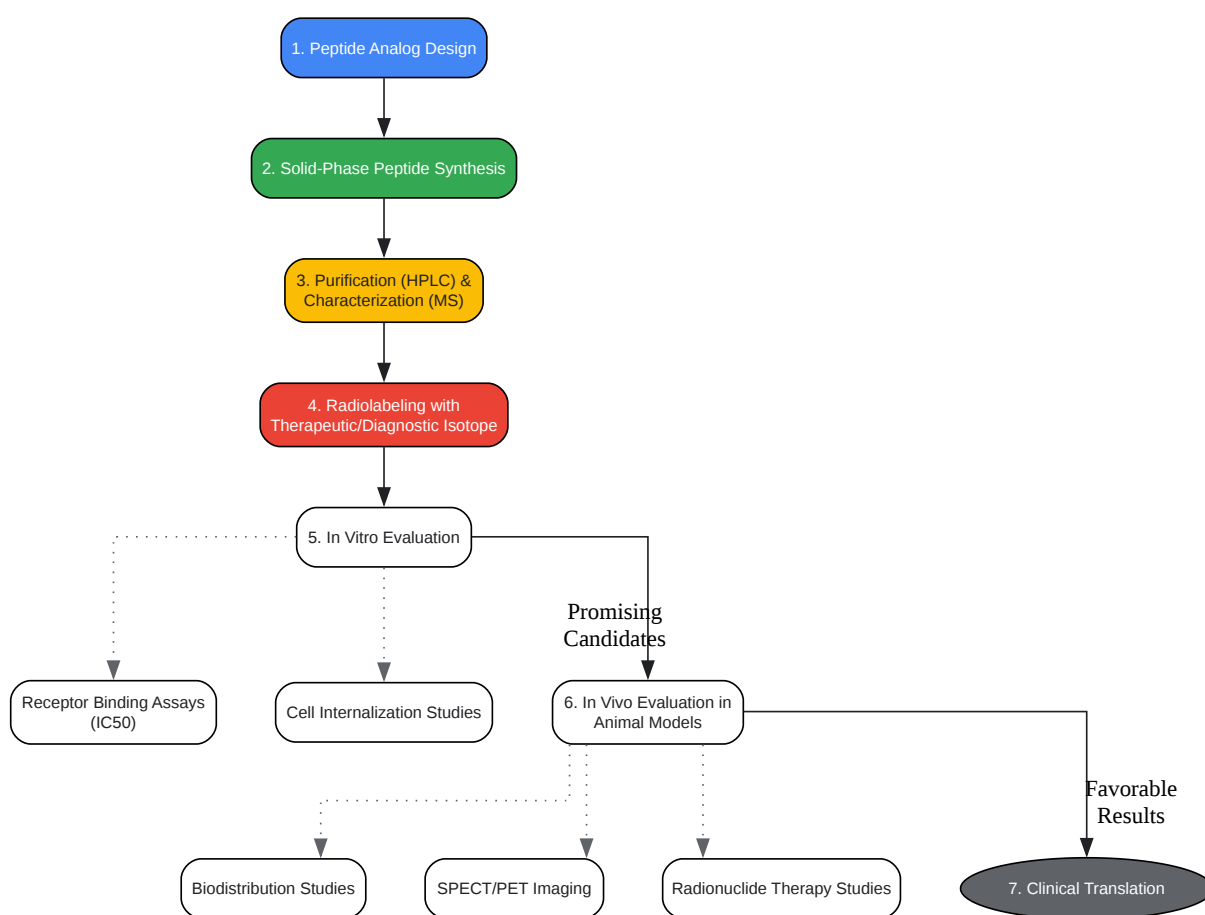
- Gamma counter

Procedure:

- Administer a known amount of the radiolabeled minigastrin analog to the tumor-bearing mice via tail vein injection.
- At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the mice.[15]
- Dissect and collect organs of interest (tumor, blood, kidney, liver, stomach, muscle, etc.).
- Weigh each organ/tissue sample.
- Measure the radioactivity in each sample using a gamma counter.
- Include standards of the injected dose to calculate the percentage of injected activity per gram of tissue (% IA/g).[15]
- Calculate the % IA/g for each organ and the tumor-to-organ ratios.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the development and evaluation of a novel minigastrin analog for targeted radionuclide therapy.



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- To cite this document: BenchChem. [An In-depth Technical Guide to Human Minigastrin I, TFA Salt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616805#mini-gastrin-i-human-tfa-amino-acid-sequence]

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